molecular formula C8H9ClN2O2 B13181534 3-Amino-3-(6-chloropyridin-2-yl)propanoic acid

3-Amino-3-(6-chloropyridin-2-yl)propanoic acid

Cat. No.: B13181534
M. Wt: 200.62 g/mol
InChI Key: POWTYSZZVAHVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(6-chloropyridin-2-yl)propanoic acid is a β-amino acid derivative featuring a pyridine ring substituted with a chlorine atom at the 6-position and an amino group at the β-carbon of the propanoic acid backbone. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive β-amino acids, which are known for their roles in peptide synthesis and enzyme inhibition . The (3S)-enantiomer of this compound, as a hydrochloride salt, is commercially available in high purity (≥95%) and is utilized in research for developing chiral ligands or prodrugs . Its molecular formula is C₈H₈ClN₂O₂, with a molecular weight of 214.62 g/mol.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

3-amino-3-(6-chloropyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H9ClN2O2/c9-7-3-1-2-6(11-7)5(10)4-8(12)13/h1-3,5H,4,10H2,(H,12,13)

InChI Key

POWTYSZZVAHVKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(6-chloropyridin-2-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloropyridine, which undergoes a series of reactions to introduce the amino and propanoic acid groups.

    Amination: The chloropyridine is subjected to amination reactions using reagents such as ammonia or primary amines under controlled conditions to introduce the amino group.

    Carboxylation: The resulting intermediate is then carboxylated using carbon dioxide or carboxylating agents to form the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(6-chloropyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chloropyridinyl group can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, potassium cyanide.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

3-Amino-3-(6-chloropyridin-2-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(6-chloropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to its structural features, such as amino acid metabolism or pyridine-related pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-amino-3-(6-chloropyridin-2-yl)propanoic acid with analogous β- and α-amino acids, pyridine derivatives, and halogen-substituted propanoic acids. Key differences in substituent positions, halogen types, and stereochemistry are highlighted.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent Position Halogen Amino Acid Type Molecular Formula Molecular Weight (g/mol) Notable Properties
3-Amino-3-(6-chloropyridin-2-yl)propanoic acid Pyridine-2-yl, Cl at C6 Cl β-amino acid C₈H₈ClN₂O₂ 214.62 High purity (≥95%); chiral (3S)-enantiomer available
3-(6-Chloropyridin-3-yl)propanoic acid Pyridine-3-yl, Cl at C6 Cl Non-amino acid C₈H₈ClNO₂ 197.61 m.p. 97–99°C; synthesized via hydrolysis
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridine-3-yl None α-amino acid C₈H₁₀N₂O₂ 166.18 ≥98.5% purity; used in peptide research
3-Amino-3-(pyridin-4-yl)propanoic acid Pyridine-4-yl None β-amino acid C₈H₁₀N₂O₂ 166.18 Intermediate for bioactive compounds
2-Amino-3-(6-bromopyridin-3-yl)propanoic acid Pyridine-3-yl, Br at C6 Br α-amino acid C₈H₉BrN₂O₂ 245.07 Discontinued; minimal data
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid Pyridine-3-yl, OMe at C6 None β-amino acid C₉H₁₂N₂O₃ 196.20 Research-grade; limited availability

Key Observations :

Substituent Position on Pyridine: The 6-chloropyridin-2-yl group in the target compound distinguishes it from analogs like 3-(6-chloropyridin-3-yl)propanoic acid (pyridine-3-yl) and 3-amino-3-(pyridin-4-yl)propanoic acid (pyridine-4-yl). Substituent position impacts electronic properties and binding affinity in biological systems .

Halogen vs. Other Functional Groups: The chlorine atom at C6 enhances lipophilicity compared to non-halogenated analogs (e.g., pyridin-4-yl derivative) . Bromine-substituted analogs (e.g., 6-bromopyridin-3-yl) may exhibit higher molecular weight and altered reactivity .

α-Amino vs. β-Amino Acids: α-Amino acids like (R)-2-amino-3-(pyridin-3-yl)propanoic acid are more common in natural peptides, whereas β-amino acids like the target compound offer enhanced metabolic stability and conformational flexibility .

Stereochemistry: The (3S)-enantiomer of the target compound is emphasized in commercial catalogs, suggesting its relevance in chiral synthesis . In contrast, (R)-configured α-amino acids (e.g., 3-pyridyl-D-alanine) are used in enantioselective studies .

Research Implications and Gaps

  • Synthetic Utility: The hydrolysis method for 3-(6-chloropyridin-3-yl)propanoic acid (57% yield) could be adapted for optimizing the synthesis of the target compound.

Biological Activity

3-Amino-3-(6-chloropyridin-2-yl)propanoic acid is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C8H9ClN2O2
  • Molecular Weight : Approximately 200.62 g/mol
  • Functional Groups : Contains an amino group, a carboxylic acid group, and a chlorinated pyridine moiety.

The presence of the chlorinated pyridine enhances its lipophilicity and may influence its interactions with biological systems.

The biological activity of 3-Amino-3-(6-chloropyridin-2-yl)propanoic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could act on neurotransmitter receptors, influencing synaptic transmission and potentially affecting neurological conditions.

Antimicrobial Properties

Research indicates that 3-Amino-3-(6-chloropyridin-2-yl)propanoic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting their growth. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported, showcasing its potency against specific pathogens.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anticancer Potential

The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231. The mechanism appears to involve:

  • Synergistic Effects : When combined with established chemotherapeutics like doxorubicin, it shows enhanced cytotoxic effects.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A study conducted by researchers demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The results indicated that the presence of the chlorinated pyridine moiety was crucial for its antimicrobial activity, enhancing its interaction with bacterial membranes .
  • Anticancer Research :
    In a study focusing on breast cancer cells, 3-Amino-3-(6-chloropyridin-2-yl)propanoic acid was found to significantly reduce cell viability and promote apoptosis. The research highlighted its potential as a therapeutic agent in combination therapies .
  • Neuropharmacological Studies :
    Initial investigations into the compound's effects on neurotransmitter systems suggest that it may act as a modulator of excitatory neurotransmission, making it a candidate for further exploration in treating neurological disorders such as depression and anxiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.